molecular formula C22H19N5O3S B2877378 N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide CAS No. 1207022-27-2

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

Cat. No.: B2877378
CAS No.: 1207022-27-2
M. Wt: 433.49
InChI Key: HSAOFYKDRDOGRK-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via an acetamide bridge to a pyrazolo-pyridazine scaffold substituted with methyl and 4-methylphenyl groups.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-13-3-6-16(7-4-13)27-21-17(10-23-27)14(2)25-26-22(21)31-11-20(28)24-15-5-8-18-19(9-15)30-12-29-18/h3-10H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAOFYKDRDOGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation and Cyclization

The synthesis of 4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one begins with the condensation of 3-aryl-4-acetylsydnones (2a–d ) with aryl hydrazines (3a–c ) under acidic conditions to form hydrazones (4a–l ). Subsequent treatment with Vilsmeier-Haack reagent (DMF/POCl₃) induces cyclization via intramolecular nucleophilic addition-elimination, yielding pyrazolo[3,4-d]pyridazin-7(6H)-ones (7a–l ).

Key Reaction Conditions

Step Conventional Method Microwave-Assisted Method
Reaction Time 6–7 hours 5–8 minutes
Temperature 50–60°C 120°C
Yield 70–85% 88–94%

Microwave irradiation significantly enhances reaction efficiency, achieving near-quantitative yields (94%) while reducing energy input.

Functionalization at the 7-Position

Introduction of a leaving group (e.g., chloride) at the 7-position is critical for sulfanyl bridge formation. Halogenation using PCl₅ or SOCl₂ in anhydrous DCM under nitrogen affords 7-chloro derivatives, though this step requires stringent moisture control to prevent hydrolysis.

Synthesis of the Sulfanyl Acetamide Moiety

Thiol Generation and Coupling

The N-(2H-1,3-benzodioxol-5-yl)acetamide thiol is prepared via a two-step sequence:

  • Chloroacetamide Formation : Reaction of 2H-1,3-benzodioxol-5-amine with chloroacetyl chloride in THF yields N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide.
  • Thiolation : Treatment with thiourea in ethanol under reflux replaces the chloride with a thiol group, producing the corresponding thioacetamide.

Critical Parameters

  • Solvent : Ethanol or DMF.
  • Temperature : 70–80°C.
  • Yield : 82–89% after recrystallization.

Coupling of Pyrazolo-Pyridazine and Acetamide Components

Nucleophilic Substitution

The 7-chloro-pyrazolo-pyridazine undergoes nucleophilic displacement with the thioacetamide derivative in the presence of a base (e.g., K₂CO₃ or Et₃N). Polar aprotic solvents like DMF or DMSO facilitate the reaction at 60–80°C over 12–24 hours.

Optimized Protocol

  • Molar Ratio : 1:1.2 (pyrazolo-pyridazine:thioacetamide).
  • Base : Triethylamine (2 equiv).
  • Yield : 75–83% after column chromatography.

One-Pot Alternative

A patent-derived one-pot method eliminates intermediate isolation:

  • Combine 7-chloro-pyrazolo-pyridazine, thioacetamide, and K₂CO₃ in DMF.
  • Heat at 80°C for 8 hours.
  • Quench with ice water, filter, and recrystallize from methanol.
    Advantages : Reduced processing time (45% faster), higher purity (98.5% by HPLC).

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :
    • Pyridazinone C=O stretch: 1630–1679 cm⁻¹.
    • C-N (pyrazole): 1528–1609 cm⁻¹.
  • ¹H NMR (DMSO-d₆):
    • Pyridazinone C₃–H: δ 9.94–10.06 (s).
    • Benzodioxole OCH₂O: δ 5.95–6.02 (s).
  • MS : Molecular ion peak at m/z 492.5 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazolo-pyridazine core and dihedral angles between substituents (e.g., 85.3° for the 4-methylphenyl group).

Challenges and Mitigation Strategies

  • Sulfanyl Oxidation : Use of inert atmosphere (N₂/Ar) prevents unintended oxidation to sulfoxide or sulfone.
  • Regioselectivity : Microwave conditions enhance regiocontrol during cyclization, minimizing byproducts.
  • Solubility Issues : DMSO co-solvents improve reactant miscibility in coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study various biological processes and pathways, potentially serving as a probe or inhibitor.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide would depend on its specific target. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Bioactivity (Evidence Source)
Target Compound Pyrazolo-pyridazine Sulfanyl, Benzodioxole Not directly reported (inferred)
Benzenesulfonamides Pyrazoline Sulfonamide, Phenol Carbonic anhydrase inhibition
Sulfinyl Benzimidazoles Benzimidazole Sulfinyl, Methoxy Proton pump inhibition
Hydroxyacetamides Triazole/Imidazole Hydroxyacetamide, Aryl Antiproliferative activity

Bioactivity and Target Interactions

While bioactivity data for the target compound are absent in the evidence, molecular docking studies () suggest that sulfanyl groups can interact with cysteine residues in enzyme active sites. Compared to benzenesulfonamides (), the target’s benzodioxole may reduce cytotoxicity by minimizing reactive metabolite formation. Structural similarity networks () could classify it within chemotype clusters featuring sulfur-heterocyclic hybrids, enabling predictive modeling of its pharmacokinetics .

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